molecular formula C11H9N B3326310 3H-Pyrrolo[1,2-a]indole CAS No. 247-67-6

3H-Pyrrolo[1,2-a]indole

Cat. No.: B3326310
CAS No.: 247-67-6
M. Wt: 155.2 g/mol
InChI Key: GOHIXUOTOMMONS-UHFFFAOYSA-N
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Description

3H-Pyrrolo[1,2-a]indole is a privileged heterocyclic compound found in numerous natural products. It exhibits diverse pharmacological properties, making it a significant subject of interest in drug discovery and synthetic chemistry . The compound’s unique structure contributes to its wide range of biological activities and applications.

Biochemical Analysis

Biochemical Properties

3H-Pyrrolo[1,2-a]indole plays a crucial role in various biochemical reactions

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves complex interactions at the molecular level It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses. More comprehensive studies are needed to fully understand the dosage effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels. The specific metabolic pathways associated with this compound are still being explored.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins It can also affect its localization or accumulation within the cell

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

The synthesis of 3H-Pyrrolo[1,2-a]indole involves various methods, including:

Industrial production methods often rely on scalable and efficient synthetic routes that ensure high yields and purity of the final product.

Chemical Reactions Analysis

3H-Pyrrolo[1,2-a]indole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3H-Pyrrolo[1,2-a]indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its diverse pharmacological properties and its applicability in multiple fields, from medicine to industry.

Properties

IUPAC Name

1H-pyrrolo[1,2-a]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHIXUOTOMMONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=CC3=CC=CC=C3N21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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